RWJ 50271

Description

Structure

3D Structure

Properties

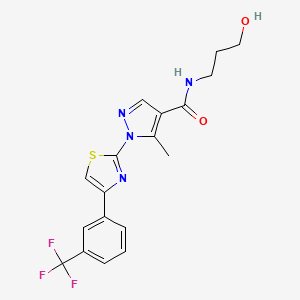

IUPAC Name |

N-(3-hydroxypropyl)-5-methyl-1-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N4O2S/c1-11-14(16(27)22-6-3-7-26)9-23-25(11)17-24-15(10-28-17)12-4-2-5-13(8-12)18(19,20)21/h2,4-5,8-10,26H,3,6-7H2,1H3,(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFGTYCLOKDAES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=NC(=CS2)C3=CC(=CC=C3)C(F)(F)F)C(=O)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of RWJ-50271: A Technical Guide to LFA-1/ICAM-1 Antagonism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of RWJ-50271, a selective, orally active inhibitor of the Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) interaction. This document details the signaling pathways modulated by this interaction, quantitative data on the inhibitory effects of RWJ-50271, and detailed protocols for key experimental assays.

Core Mechanism of Action

RWJ-50271 is a pyrazole-based small molecule that functions as a direct antagonist of the LFA-1/ICAM-1 interaction.[1] Developed by the R.W. Johnson Pharmaceutical Research Institute, it was one of the first synthetic compounds identified to specifically inhibit this critical protein-protein interaction.[1] The primary mechanism of RWJ-50271 is the steric hindrance of the binding between LFA-1, an integrin expressed on the surface of leukocytes, and its ligand ICAM-1, which is expressed on endothelial cells and antigen-presenting cells.[1] This inhibition of cell-cell adhesion subsequently disrupts downstream signaling pathways that are crucial for immune responses and inflammation.

The interaction between LFA-1 and ICAM-1 is a cornerstone of the inflammatory process, mediating the firm adhesion and transmigration of leukocytes from the bloodstream into tissues.[1] By blocking this interaction, RWJ-50271 effectively inhibits the recruitment of immune cells to sites of inflammation.

Quantitative Data

The inhibitory potency of RWJ-50271 has been quantified in in vitro cell-based assays. The following table summarizes the available data.

| Assay Description | Cell Line | Target | Parameter | Value |

| Inhibition of cell adhesion | HL60 cells | LFA-1/ICAM-1 | IC50 | 5.0 μM |

Signaling Pathways Modulated by RWJ-50271

The inhibition of the LFA-1/ICAM-1 interaction by RWJ-50271 disrupts bidirectional signaling, affecting both the leukocyte (via LFA-1) and the endothelial or antigen-presenting cell (via ICAM-1).

On the Leukocyte: LFA-1 activation is an "inside-out" signaling process, where intracellular events, such as T-cell receptor (TCR) or chemokine receptor activation, lead to a conformational change in LFA-1, increasing its affinity for ICAM-1. The subsequent binding of LFA-1 to ICAM-1 initiates "outside-in" signaling within the leukocyte. This outside-in signaling, which is blocked by RWJ-50271, is critical for stabilizing the immunological synapse between a T-cell and an antigen-presenting cell, and for promoting sustained T-cell activation, proliferation, and effector functions. A key pathway involved is the activation of Erk1/2, which is potentiated by LFA-1 engagement.

On the Endothelial Cell: The ligation of ICAM-1 by LFA-1 on leukocytes also triggers a signaling cascade within the endothelial cell. This leads to the activation of several pro-inflammatory pathways involving RhoA, protein kinase C (PKC), and MAP kinases (ERK, JNK, p38). These signals result in the rearrangement of the endothelial actin cytoskeleton to facilitate leukocyte transmigration, as well as the increased expression of adhesion molecules and pro-inflammatory cytokines, creating a positive feedback loop that amplifies the inflammatory response. RWJ-50271, by preventing the initial LFA-1/ICAM-1 binding, abrogates these downstream inflammatory signals in the endothelium.

Experimental Protocols

The following are representative protocols for key assays used to characterize the activity of LFA-1/ICAM-1 inhibitors like RWJ-50271.

LFA-1/ICAM-1-Mediated Cell Adhesion Assay

This assay quantifies the ability of a compound to inhibit the adhesion of LFA-1-expressing cells to a surface coated with ICAM-1.

Materials:

-

Cells: HL60 cells (a human promyelocytic leukemia cell line that expresses LFA-1).

-

Coating: Recombinant human ICAM-1.

-

Plates: 96-well, flat-bottom tissue culture plates.

-

Labeling: Calcein-AM (a fluorescent dye).

-

Buffer: Phosphate-buffered saline (PBS), cell culture medium.

-

Test Compound: RWJ-50271 dissolved in a suitable solvent (e.g., DMSO).

Procedure:

-

Plate Coating: a. Dilute recombinant human ICAM-1 to a final concentration of 1-5 µg/mL in PBS. b. Add 50 µL of the ICAM-1 solution to each well of a 96-well plate. c. Incubate the plate overnight at 4°C. d. The next day, wash the wells twice with PBS to remove unbound ICAM-1. e. Block non-specific binding sites by adding 200 µL of 1% Bovine Serum Albumin (BSA) in PBS to each well and incubating for 1-2 hours at 37°C. f. Wash the wells twice with PBS.

-

Cell Preparation and Labeling: a. Culture HL60 cells to the desired density. b. Centrifuge the cells and resuspend in serum-free medium. c. Add Calcein-AM to a final concentration of 2-5 µM and incubate for 30 minutes at 37°C in the dark. d. Wash the cells three times with serum-free medium to remove excess dye. e. Resuspend the labeled cells in adhesion buffer (e.g., RPMI with 0.5% BSA) at a concentration of 2 x 106 cells/mL.

-

Adhesion Inhibition Assay: a. Prepare serial dilutions of RWJ-50271 in adhesion buffer. b. Add 50 µL of the labeled cell suspension to each well of the ICAM-1 coated plate. c. Add 50 µL of the RWJ-50271 dilutions (or vehicle control) to the respective wells. d. Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.

-

Quantification: a. Gently wash the wells 2-3 times with pre-warmed PBS to remove non-adherent cells. b. Add 100 µL of PBS to each well. c. Read the fluorescence in each well using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm). d. Calculate the percentage of adhesion relative to the vehicle control and determine the IC50 value for RWJ-50271.

Delayed-Type Hypersensitivity (DTH) Mouse Model

This in vivo model assesses the effect of a compound on a cell-mediated immune response. RWJ-50271 has been shown to be orally active in this model.

Materials:

-

Animals: C57BL/6 or BALB/c mice.

-

Antigen: Methylated Bovine Serum Albumin (mBSA) or Keyhole Limpet Hemocyanin (KLH).

-

Adjuvant: Complete Freund's Adjuvant (CFA).

-

Vehicle: Appropriate vehicle for oral administration of RWJ-50271.

-

Measurement Tool: Calipers for measuring ear or footpad thickness.

Procedure:

-

Sensitization Phase (Day 0): a. Prepare an emulsion of the antigen (e.g., 100 µg of mBSA) in CFA. b. Inject 100 µL of the emulsion subcutaneously at the base of the tail of each mouse.

-

Treatment: a. Administer RWJ-50271 or vehicle orally to the mice daily, starting from the day of sensitization or a few days before the challenge.

-

Challenge Phase (Day 5-7): a. Prepare a solution of the antigen (e.g., 20 µg of mBSA) in sterile PBS. b. Measure the baseline thickness of the right ear or hind footpad of each mouse using calipers. c. Inject 20 µL of the antigen solution intradermally into the right ear pinna or subcutaneously into the right hind footpad. d. Inject 20 µL of sterile PBS into the left ear or footpad as a control.

-

Measurement of DTH Response (24-48 hours post-challenge): a. At 24 and 48 hours after the challenge, measure the thickness of both the antigen-challenged and PBS-injected ears/footpads. b. The DTH response is calculated as the change in thickness (measurement at 24/48h - baseline measurement) of the antigen-challenged site minus the change in thickness of the PBS-injected site. c. Compare the DTH response in the RWJ-50271-treated group to the vehicle-treated group to determine the percentage of inhibition.

Conclusion

RWJ-50271 serves as a foundational small molecule inhibitor for understanding the therapeutic potential of targeting the LFA-1/ICAM-1 interaction. Its mechanism of action, centered on the direct blockade of this key adhesive event, leads to the downstream suppression of leukocyte activation and endothelial pro-inflammatory signaling. While its potency may not be sufficient for therapeutic use, the study of RWJ-50271 has provided a crucial framework for the development of next-generation LFA-1 antagonists for the treatment of a range of inflammatory and autoimmune diseases. The experimental protocols and signaling pathways detailed in this guide offer a comprehensive resource for researchers in this field.

References

In-Depth Technical Guide to RWJ-50271: A Selective Inhibitor of LFA-1/ICAM-1 Mediated Cell Adhesion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of RWJ-50271, a selective inhibitor of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1). This document includes detailed experimental protocols and visual representations of the relevant biological pathways and experimental workflows to support further research and development.

Chemical Structure and Physicochemical Properties

RWJ-50271 is a novel thiazole-based heterocyclic compound.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of RWJ-50271

| Identifier | Value |

| Chemical Name | N-(3-Hydroxypropyl)-5-methyl-1-[4-[3-(trifluoromethyl)phenyl]-2-thiazolyl]-1H-pyrazole-4-carboxamide |

| CAS Number | 162112-37-0 |

| Molecular Formula | C₁₈H₁₇F₃N₄O₂S |

| Canonical SMILES | CC1=C(C(=O)NCCCO)C=NN1C2=NC(=CS2)C3=CC=CC(=C3)C(F)(F)F |

Table 2: Physicochemical Properties of RWJ-50271

| Property | Value | Source |

| Molecular Weight | 410.41 g/mol | [2][3] |

| Appearance | White solid | [2] |

| Purity | ≥98% | [2] |

| Solubility | DMSO: 230 mg/mL (487.32 mM) | [2] |

| Storage | Powder: -20°C for one year. In DMSO: 2-4°C for two weeks, -20°C for six months. | [2] |

Pharmacological Properties and Mechanism of Action

RWJ-50271 is a selective inhibitor of the LFA-1/ICAM-1 mediated cell adhesion process with an IC₅₀ of 5.0 μM in HL60 cells.[1] This interaction is a critical component of the immune response, facilitating the adhesion of leukocytes to endothelial cells and their subsequent migration into tissues. By blocking this interaction, RWJ-50271 can modulate immune and inflammatory responses.

The LFA-1/ICAM-1 signaling cascade is initiated by chemokine signaling, which triggers an "inside-out" signaling pathway, leading to the activation of the LFA-1 integrin on the surface of leukocytes. This activation involves a conformational change in LFA-1 from a low-affinity to a high-affinity state for its ligand, ICAM-1, which is expressed on endothelial and other cells. The binding of LFA-1 to ICAM-1 promotes firm adhesion of the leukocyte to the cell surface, a crucial step for subsequent transmigration and immune cell trafficking.

LFA-1/ICAM-1 Signaling Pathway

The following diagram illustrates the key steps in the LFA-1/ICAM-1 signaling pathway that is inhibited by RWJ-50271.

References

- 1. Novel thiazole based heterocycles as inhibitors of LFA-1/ICAM-1 mediated cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LFA-1 Antagonists as Agents Limiting Human Immunodeficiency Virus Type 1 Infection and Transmission and Potentiating the Effect of the Fusion Inhibitor T-20 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors targeting the LFA-1/ICAM-1 cell-adhesion interaction: design and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the LFA-1/ICAM-1 Signaling Pathway and its Inhibition by RWJ 50271

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) is a cornerstone of the immune response, mediating leukocyte adhesion, trafficking, and activation.[1][2][3] This guide provides a comprehensive overview of the LFA-1/ICAM-1 signaling pathway, including the molecular mechanisms of activation ("inside-out" signaling) and the downstream consequences of engagement ("outside-in" signaling). Furthermore, it details the characteristics of RWJ 50271, a selective small molecule inhibitor of this interaction, and provides established experimental protocols for studying this pathway and its modulation.

The LFA-1/ICAM-1 Interaction: A Molecular Overview

LFA-1 (CD11a/CD18 or αLβ2) is a heterodimeric integrin expressed on the surface of leukocytes.[3][4] Its primary ligand, ICAM-1 (CD54), is an immunoglobulin superfamily member expressed on various cells, including endothelial and antigen-presenting cells (APCs).[2][5] The LFA-1/ICAM-1 interaction is critical for a range of immunological processes, from the initial arrest of leukocytes on the endothelium to the formation of the immunological synapse, which is essential for T-cell activation.[1][4]

LFA-1 Activation: "Inside-Out" Signaling

In circulating leukocytes, LFA-1 is typically in a low-affinity, bent conformation.[1][3] Cellular activation signals, such as those from T-cell receptors (TCR) or chemokine receptors, trigger a conformational shift to a high-affinity, extended state capable of binding ICAM-1. This process is known as "inside-out" signaling.[6]

Key molecular players in inside-out signaling include:

-

Rap1: A small GTPase that, upon activation, is a critical initiator of the signaling cascade leading to LFA-1 activation.[6]

-

Talin and Kindlin-3: These cytoskeletal proteins bind to the cytoplasmic tail of the LFA-1 β2 subunit, disrupting the interaction between the αL and β2 cytoplasmic tails and promoting the extended, high-affinity conformation.[6]

Downstream Consequences: "Outside-In" Signaling

The binding of LFA-1 to ICAM-1 initiates "outside-in" signaling, a cascade of intracellular events that reinforces adhesion and influences cell behavior.[6][7] This signaling is crucial for cytoskeletal reorganization, cell spreading, and migration, and it provides co-stimulatory signals for T-cell activation.[6][8]

Key events in outside-in signaling include:

-

LFA-1 Clustering: Engagement with ICAM-1 promotes the clustering of LFA-1 molecules on the cell surface, increasing the avidity of the cell-cell interaction.[8]

-

Cytoskeletal Reorganization: LFA-1 signaling leads to the activation of Rho family GTPases, such as RhoA and Rac1.[2][9][10] These molecules are master regulators of the actin cytoskeleton, inducing actin polymerization and remodeling.[1][11] This cytoskeletal rearrangement is essential for cell spreading, migration, and the formation of a stable immunological synapse.[4][8]

-

Activation of Kinases: Focal adhesion kinases (FAK) and other kinases are activated downstream of LFA-1 engagement, contributing to further signal propagation.[4][12]

This compound: A Selective LFA-1/ICAM-1 Inhibitor

This compound is a selective, orally active small molecule inhibitor of the LFA-1/ICAM-1 interaction.[7] It belongs to a class of thiazole-based heterocycles and serves as a valuable tool for investigating the roles of LFA-1 in various physiological and pathological processes.

Quantitative Data for this compound

The available quantitative data for this compound is summarized below. It is important to note that comprehensive pharmacological data, such as binding affinity (Kd) and a wide range of IC50 values across multiple cell lines and assay formats, are not extensively reported in publicly available literature.

| Parameter | Value | Cell Line / Model | Assay Type |

| IC50 | 5.0 µM | HL60 cells | LFA-1/ICAM-1-mediated cell adhesion |

| IC50 | 5.0 µM | Murine NK cells | LFA-1/ICAM-1-dependent cytotoxicity |

| In Vivo Efficacy | >50% reduction in foot pad swelling | Animal model of inflammation | Delayed-type hypersensitivity |

| Dose (In Vivo) | 50 mg/kg (oral) | Animal model of inflammation | - |

| Selectivity | No inhibition of Mac-1/ICAM-1, E-selectin/sialyl Lewis X, or VLA-4/VCAM-1 up to 20 µM | - | Cell adhesion assays |

Table 1: Pharmacological and In Vivo Data for this compound.[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the LFA-1/ICAM-1 signaling pathway and the effects of inhibitors like this compound.

Static Cell Adhesion Assay

This assay measures the adhesion of LFA-1-expressing cells to immobilized ICAM-1.

Materials:

-

96-well flat-bottom polystyrene plates

-

Recombinant human ICAM-1-Fc

-

Phosphate Buffered Saline (PBS) with Ca2+/Mg2+

-

Blocking buffer (e.g., 1% heat-treated Bovine Serum Albumin (BSA) in PBS)

-

LFA-1 expressing cells (e.g., T-lymphocytes, HL60 cells)

-

Fluorescent cell label (e.g., Calcein-AM)

-

Phorbol 12-myristate 13-acetate (PMA) for cell stimulation

-

Plate reader with fluorescence detection

Protocol:

-

Plate Coating:

-

Cell Preparation:

-

Label LFA-1 expressing cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.

-

Resuspend the labeled cells in an appropriate assay medium (e.g., L15 medium with 5% FBS) at a concentration of 1 x 10^6 cells/mL.[13]

-

-

Adhesion Assay:

-

Add the cell suspension to the ICAM-1 coated wells.

-

To stimulate LFA-1 activation, add PMA to a final concentration of 50-100 ng/mL.[13]

-

For inhibitor studies, pre-incubate the cells with various concentrations of this compound before adding them to the wells.

-

Centrifuge the plate at low speed (e.g., 200 x g for 2 minutes) to ensure cell contact with the bottom of the well and incubate at 37°C for 30 minutes.[13]

-

Gently wash the wells to remove non-adherent cells. The number of washes should be optimized to remove background without dislodging specifically bound cells.

-

Measure the fluorescence of the remaining adherent cells using a plate reader.

-

Flow Cytometry-Based ICAM-1 Binding Assay

This method allows for the quantitative analysis of ICAM-1 binding to cells in suspension.

Materials:

-

LFA-1 expressing cells

-

Recombinant human ICAM-1-Fc chimera

-

Fluorochrome-conjugated anti-human Fc antibody

-

FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

-

Flow cytometer

Protocol:

-

Preparation of Soluble ICAM-1 Complexes:

-

Incubate the ICAM-1-Fc chimera with a fluorochrome-conjugated anti-human Fc antibody on ice for at least 30 minutes to form soluble complexes.

-

-

Cell Staining:

-

Prepare a single-cell suspension of LFA-1 expressing cells.

-

For inhibitor studies, pre-incubate the cells with this compound.

-

Add the pre-formed ICAM-1-Fc/anti-Fc antibody complexes to the cells.

-

Incubate on ice for 30-60 minutes, protected from light.

-

-

Washing and Analysis:

-

Wash the cells twice with cold FACS buffer to remove unbound complexes.

-

Resuspend the cells in FACS buffer.

-

Analyze the cells on a flow cytometer, gating on the cell population of interest and measuring the fluorescence intensity, which corresponds to the amount of bound ICAM-1.

-

Conclusion

The LFA-1/ICAM-1 signaling pathway is a multifaceted and critical component of the immune system, with its dysregulation implicated in various inflammatory and autoimmune diseases. This guide has provided a detailed overview of the molecular events governing this interaction, from the initial activation of LFA-1 to the downstream signaling consequences of its engagement with ICAM-1. The small molecule inhibitor this compound serves as a specific tool to probe the function of this pathway, and the provided experimental protocols offer a foundation for its investigation in a research setting. Further characterization of inhibitors like this compound will be instrumental in developing novel therapeutics targeting this key molecular interaction.

References

- 1. LFA-1–mediated Adhesion Is Regulated by Cytoskeletal Restraint and by a Ca2+-dependent Protease, Calpain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of conformer-specific activation of the integrin LFA-1 by a chemokine-triggered Rho signaling module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. LFA-1 in T Cell Migration and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The actin cloud induced by LFA-1–mediated outside-in signals lowers the threshold for T-cell activation [ouci.dntb.gov.ua]

- 6. LFA-1/ICAM-1 Interaction as a Therapeutic Target in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Cytoskeletal regulation couples LFA-1 conformational changes to receptor lateral mobility and clustering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rho family GTPases and their regulators in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chronic lymphocytic leukemia cells induce defective LFA-1-directed T-cell motility by altering Rho GTPase signaling that is reversible with lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Action and Traction: Cytoskeletal Control of Receptor Triggering at the Immunological Synapse [frontiersin.org]

- 12. Frontiers | LFA-1 in T Cell Migration and Differentiation [frontiersin.org]

- 13. The magnitude of LFA-1/ICAM-1 forces fine-tune TCR-triggered T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Efficacy of LFA-1/ICAM-1 Antagonists in Inflammation Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of compounds targeting the Leukocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) interaction in various preclinical models of inflammation. While direct and extensive in vivo data for the specific compound RWJ-50271 is limited in publicly available literature, this guide will focus on the broader class of LFA-1/ICAM-1 antagonists, using available information on RWJ-50271 as a key example and supplementing with data from other well-characterized molecules in this class to provide a thorough understanding of their therapeutic potential.

RWJ-50271 is a selective inhibitor of the LFA-1/ICAM-1 mediated cell adhesion.[1] This interaction is a critical step in the inflammatory cascade, facilitating the trafficking and activation of leukocytes at sites of inflammation.[1][2] By blocking this interaction, compounds like RWJ-50271 represent a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.[1]

Data Presentation: In Vivo Efficacy of LFA-1 Antagonists

The following tables summarize the quantitative data on the in vivo efficacy of LFA-1 antagonists in key inflammation models. Due to the limited specific data for RWJ-50271, data from other representative LFA-1 inhibitors are included to illustrate the potential of this drug class.

Table 1: Efficacy of LFA-1 Antagonists in Delayed-Type Hypersensitivity (DTH) Models

| Compound | Animal Model | DTH Induction | Dosing Regimen | Key Findings | Reference |

| RWJ-50271 | Mouse | Not Specified | Orally active | Demonstrated efficacy | Not Specified |

| BMS-587101 | Mouse | Not Specified | Oral | Significant inhibition of the DTH response | [3] |

| Anti-LFA-1 Antibody | Mouse | Dinitrofluorobenzene | Intravenous | Significant anti-inflammatory effects | [4] |

Table 2: Efficacy of LFA-1 Antagonists in Arthritis Models

| Compound | Animal Model | Arthritis Induction | Dosing Regimen | Key Findings | Reference |

| BMS-587101 | Mouse | Antibody-induced arthritis | Oral | Significant reduction in clinical score; comparable or better than anti-mouse LFA-1 antibody | [3] |

| BMS-587101 | Mouse | Collagen-induced arthritis | Oral | Significant reduction in clinical score; marked protection from bone destruction | [3] |

| Anti-LFA-1 Antibody | Mouse | K/BxN serum transfer | Intravenous | Inhibition of inflammatory arthritis | [3] |

Experimental Protocols

Detailed methodologies for key in vivo inflammation models used to evaluate LFA-1 antagonists are provided below.

Delayed-Type Hypersensitivity (DTH) Model

The DTH model is a classic method to assess T-cell mediated immune responses.[5]

Objective: To evaluate the effect of a test compound on the T-cell mediated inflammatory response to a specific antigen.

Typical Protocol:

-

Sensitization Phase: On day 0, animals (typically mice) are sensitized by a subcutaneous or intraperitoneal injection of an antigen (e.g., keyhole limpet hemocyanin (KLH) or methylated bovine serum albumin (mBSA)) emulsified in Complete Freund's Adjuvant (CFA).[5][6]

-

Challenge Phase: After a period of 5-7 days, the animals are challenged by injecting the same antigen (without adjuvant) into a specific site, such as the footpad or ear pinna.[5]

-

Treatment: The test compound (e.g., an LFA-1 inhibitor) is administered, often orally or intraperitoneally, at various time points before and/or after the challenge.

-

Assessment: The inflammatory response is quantified by measuring the swelling (e.g., ear thickness or footpad volume) at various time points (e.g., 24, 48, and 72 hours) after the challenge.[5] Histological analysis of the challenged tissue can also be performed to assess cellular infiltration.

Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used animal model of rheumatoid arthritis.[3]

Objective: To assess the therapeutic potential of a compound in a model of chronic autoimmune arthritis.

Typical Protocol:

-

Immunization: On day 0, animals (typically DBA/1 mice) are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.

-

Booster: On day 21, a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.

-

Treatment: Prophylactic or therapeutic treatment with the test compound is initiated before or after the onset of clinical signs of arthritis, respectively.

-

Assessment: The severity of arthritis is monitored by a clinical scoring system based on erythema and swelling of the paws. Paw volume can also be measured. At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, and bone erosion.[3]

Mandatory Visualization

LFA-1/ICAM-1 Signaling Pathway in Leukocyte Adhesion and Transmigration

Caption: LFA-1/ICAM-1 mediated leukocyte adhesion signaling pathway.

Experimental Workflow for a Delayed-Type Hypersensitivity (DTH) Model

Caption: Workflow of a typical delayed-type hypersensitivity experiment.

References

- 1. Inhibition of LFA-1/ICAM-1 and VLA-4/VCAM-1 as a therapeutic approach to inflammation and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LFA-1/ICAM-1 Interaction as a Therapeutic Target in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An LFA-1 (alphaLbeta2) small-molecule antagonist reduces inflammation and joint destruction in murine models of arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Generation of an LFA-1 antagonist by the transfer of the ICAM-1 immunoregulatory epitope to a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. criver.com [criver.com]

- 6. Establishment and characterization of a sustained delayed-type hypersensitivity model with arthritic manifestations in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Oral Activity and Bioavailability of RWJ-50271: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RWJ-50271 has been identified as a selective and orally active inhibitor of the lymphocyte function-associated antigen-1 (LFA-1) and intercellular adhesion molecule-1 (ICAM-1) interaction.[1][2][3] This interaction is a critical component of the immune response, playing a significant role in leukocyte adhesion and migration. The ability of RWJ-50271 to be administered orally makes it a compound of interest for the potential treatment of various inflammatory and immune-related disorders. This technical guide provides a comprehensive overview of the available information on the oral activity and bioavailability of RWJ-50271, supplemented with detailed, exemplary experimental protocols for its evaluation. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also presents standardized methodologies for assessing the oral bioavailability and in vivo efficacy of similar small molecule inhibitors.

Introduction to RWJ-50271

RWJ-50271 is a small molecule antagonist of the LFA-1/ICAM-1 interaction, with a reported IC50 of 5.0 μM for the inhibition of LFA-1/ICAM-1 mediated cell adhesion.[1][2] Preclinical studies have demonstrated that RWJ-50271 is orally active in a delayed-type hypersensitivity (DTH) reaction model, a T-cell mediated inflammatory response.[2] This indicates that upon oral administration, RWJ-50271 is absorbed into the systemic circulation in sufficient quantities to exert a biological effect. However, detailed pharmacokinetic parameters and the absolute oral bioavailability of the compound are not extensively documented in the available literature.

Quantitative Data Summary

While specific quantitative data for the oral bioavailability of RWJ-50271 is not publicly available, the following tables provide a template for how such data would be presented. These tables are populated with placeholder data to illustrate the key pharmacokinetic parameters that are essential for evaluating an orally administered drug.

Table 1: Pharmacokinetic Parameters of RWJ-50271 in a Murine Model (Hypothetical Data)

| Parameter | Value | Units |

| Dose (Oral) | 10 | mg/kg |

| Cmax | 1.2 | µg/mL |

| Tmax | 2 | hours |

| AUC(0-t) | 8.4 | µgh/mL |

| AUC(0-inf) | 9.1 | µgh/mL |

| t1/2 | 4.5 | hours |

| Oral Bioavailability (F%) | 35 | % |

Table 2: In Vivo Efficacy of Oral RWJ-50271 in a Delayed-Type Hypersensitivity Model (Hypothetical Data)

| Treatment Group | Dose (mg/kg, p.o.) | Ear Swelling (mm) | Inhibition (%) |

| Vehicle Control | - | 1.2 ± 0.2 | - |

| RWJ-50271 | 1 | 1.0 ± 0.15 | 16.7 |

| RWJ-50271 | 10 | 0.6 ± 0.1 | 50.0 |

| RWJ-50271 | 30 | 0.3 ± 0.08 | 75.0 |

Signaling Pathway

The therapeutic effect of RWJ-50271 is derived from its ability to inhibit the interaction between LFA-1 on leukocytes and ICAM-1 on endothelial cells and antigen-presenting cells. This interaction is crucial for the firm adhesion and transmigration of leukocytes to sites of inflammation.

Caption: LFA-1/ICAM-1 signaling pathway and the inhibitory action of RWJ-50271.

Experimental Protocols

The following are detailed, exemplary protocols for assessing the oral activity and bioavailability of a small molecule inhibitor like RWJ-50271.

Protocol for Determining Oral Bioavailability in Mice

This protocol outlines the steps for a pharmacokinetic study to determine key parameters following oral administration.

References

The Discovery and Synthesis of RWJ-50271: A Potent Inhibitor of LFA-1/ICAM-1 Mediated Cell Adhesion

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

RWJ-50271 is a selective, orally active small molecule inhibitor of the protein-protein interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1). This interaction is a critical component of the inflammatory cascade, mediating the adhesion and trafficking of leukocytes to sites of inflammation. By disrupting this interaction, RWJ-50271 presents a promising therapeutic strategy for a range of inflammatory and autoimmune disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of RWJ-50271, including detailed experimental protocols and a summary of its key quantitative data.

Introduction

The adhesion of leukocytes to the vascular endothelium is a pivotal event in the initiation and propagation of the inflammatory response. This process is mediated by a series of molecular interactions, among which the binding of the integrin LFA-1 (CD11a/CD18) on the surface of leukocytes to its ligand ICAM-1 (CD54) on endothelial cells is paramount for firm adhesion and subsequent transmigration into tissues. The dysregulation of this LFA-1/ICAM-1 axis is implicated in the pathophysiology of numerous inflammatory conditions, making it an attractive target for therapeutic intervention.

RWJ-50271, with the chemical name N-(3-Hydroxypropyl)-5-methyl-1-[-4-[3-(trifluoromethyl)phenyl)]-2-thiazolyl]-1H-pyrazole-4-carboxamide, emerged from discovery efforts aimed at identifying small molecule antagonists of this crucial cell adhesion pathway.

Discovery and Biological Activity

RWJ-50271 was identified as a potent and selective inhibitor of the LFA-1/ICAM-1 interaction through a high-throughput screening campaign followed by lead optimization. Its primary biological activity was characterized using a cell-based adhesion assay.

Quantitative Biological Data

The key in vitro and in vivo efficacy data for RWJ-50271 are summarized in the table below.

| Parameter | Value | Cell Line/Model |

| IC50 (LFA-1/ICAM-1 Adhesion) | 5.0 μM | HL-60 cells |

| Selectivity | No inhibition of Mac-1/ICAM-1, E-selectin/sialyl Lewis X, or VLA-4/VCAM-1 up to 20 μM | - |

| In vivo Efficacy | Orally active in a delayed-type hypersensitivity animal model | - |

Experimental Protocols

Synthesis of RWJ-50271

The synthesis of RWJ-50271 can be accomplished through a multi-step process, as outlined below. This proposed synthesis is based on established methodologies for the formation of the core thiazole and pyrazole scaffolds present in the molecule.

Step 1: Synthesis of 2-bromo-1-(3-(trifluoromethyl)phenyl)ethan-1-one (Intermediate 1)

-

To a solution of 3'-(trifluoromethyl)acetophenone (1 equivalent) in a suitable solvent such as diethyl ether or chloroform, add bromine (1 equivalent) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Intermediate 1.

Step 2: Synthesis of 2-amino-4-(3-(trifluoromethyl)phenyl)thiazole (Intermediate 2)

-

Dissolve Intermediate 1 (1 equivalent) and thiourea (1.2 equivalents) in ethanol.

-

Reflux the reaction mixture for 4-6 hours.

-

Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Collect the resulting precipitate by filtration, wash with water, and dry to afford Intermediate 2.

Step 3: Synthesis of Ethyl 2-diazo-3-oxobutanoate (Intermediate 3)

-

To a solution of ethyl acetoacetate (1 equivalent) and p-toluenesulfonyl azide (1 equivalent) in acetonitrile at 0°C, add triethylamine (1.2 equivalents) dropwise.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain Intermediate 3.

Step 4: Synthesis of Ethyl 5-methyl-1-(4-(3-(trifluoromethyl)phenyl)thiazol-2-yl)-1H-pyrazole-4-carboxylate (Intermediate 4)

-

In a suitable solvent such as toluene, heat a mixture of Intermediate 2 (1 equivalent) and Intermediate 3 (1.1 equivalents) in the presence of a rhodium(II) catalyst (e.g., Rh2(OAc)4) at reflux.

-

Monitor the reaction by TLC until completion.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield Intermediate 4.

Step 5: Synthesis of 5-methyl-1-(4-(3-(trifluoromethyl)phenyl)thiazol-2-yl)-1H-pyrazole-4-carboxylic acid (Intermediate 5)

-

Dissolve Intermediate 4 in a mixture of ethanol and a 1M aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with 1M hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry to obtain Intermediate 5.

Step 6: Synthesis of RWJ-50271

-

To a solution of Intermediate 5 (1 equivalent) in a suitable solvent like dichloromethane or N,N-dimethylformamide (DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a base like N,N-Diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 3-amino-1-propanol (1.1 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Dilute the reaction mixture with an organic solvent and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford RWJ-50271.

LFA-1/ICAM-1 Mediated Cell Adhesion Assay

This protocol describes a method to determine the IC50 of RWJ-50271 in inhibiting the adhesion of HL-60 cells to immobilized ICAM-1.

Materials:

-

HL-60 cells (human promyelocytic leukemia cell line)

-

Recombinant human ICAM-1/Fc chimera

-

96-well microtiter plates (high-binding)

-

Calcein-AM (fluorescent dye)

-

Assay buffer (e.g., RPMI 1640 with 20 mM HEPES and 0.1% BSA)

-

Phorbol 12-myristate 13-acetate (PMA) for cell stimulation

-

RWJ-50271

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Plate Coating:

-

Coat the wells of a 96-well plate with recombinant human ICAM-1/Fc (e.g., 10 µg/mL in PBS) overnight at 4°C.

-

Wash the wells three times with PBS to remove unbound ICAM-1.

-

Block non-specific binding sites by incubating the wells with 1% BSA in PBS for 1 hour at room temperature.

-

Wash the wells three times with PBS.

-

-

Cell Preparation:

-

Culture HL-60 cells in appropriate media.

-

Harvest the cells and wash them with assay buffer.

-

Label the cells with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C.

-

Wash the cells twice with assay buffer to remove excess dye and resuspend in assay buffer at a concentration of 1 x 106 cells/mL.

-

-

Adhesion Assay:

-

Prepare serial dilutions of RWJ-50271 in assay buffer.

-

Add 50 µL of the cell suspension to each well of the ICAM-1 coated plate.

-

Add 50 µL of the RWJ-50271 dilutions (or vehicle control) to the respective wells.

-

Stimulate the cells by adding PMA to a final concentration of 20 ng/mL.

-

Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.

-

Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.

-

-

Quantification:

-

Add 100 µL of assay buffer to each well.

-

Measure the fluorescence of the remaining adherent cells using a plate reader (Excitation: 485 nm, Emission: 520 nm).

-

Calculate the percentage of inhibition for each concentration of RWJ-50271 relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Mandatory Visualizations

LFA-1/ICAM-1 Signaling Pathway

Caption: LFA-1 activation and inhibition by RWJ-50271.

Experimental Workflow for RWJ-50271 Evaluation

Caption: Workflow for the synthesis and evaluation of RWJ-50271.

Conclusion

RWJ-50271 is a valuable research tool for studying the role of the LFA-1/ICAM-1 interaction in various physiological and pathological processes. Its selective inhibitory activity and oral bioavailability make it a promising lead compound for the development of novel anti-inflammatory therapeutics. The detailed synthetic route and biological assay protocols provided in this guide will facilitate further investigation and characterization of RWJ-50271 and its analogs by the scientific community.

Methodological & Application

Application Notes and Protocols for RWJ 50271 Cell Adhesion Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

RWJ 50271 is a selective, orally active small molecule inhibitor of the Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) interaction.[1][2] This interaction is a critical component of the inflammatory response, facilitating the adhesion and transendothelial migration of leukocytes. By blocking this interaction, this compound effectively inhibits LFA-1/ICAM-1-mediated cell adhesion.[1][2] These application notes provide a detailed protocol for a cell-based adhesion assay to evaluate the inhibitory activity of this compound.

Mechanism of Action

The LFA-1 integrin, expressed on the surface of leukocytes, binds to ICAM-1, which is expressed on the surface of various cells, including endothelial cells and antigen-presenting cells. This binding is essential for cell-cell adhesion, facilitating immune cell trafficking to sites of inflammation. This compound specifically disrupts this LFA-1/ICAM-1 interaction, thereby preventing the adhesion of leukocytes.

Quantitative Data Summary

The following table summarizes the known inhibitory activity of this compound.

| Compound | Target | Assay System | IC50 | Reference |

| This compound | LFA-1/ICAM-1 Interaction | HL60 cells | 5.0 μM | [1][2] |

Note: this compound has been shown to be selective, not inhibiting Mac-1/ICAM-1, E-selectin/sialyl Lewis X, or VLA-4/VCAM-1-mediated cell adhesion at concentrations up to 20 μM.[1]

Experimental Protocol: Cell Adhesion Assay

This protocol describes a colorimetric cell adhesion assay using crystal violet to quantify the inhibition of LFA-1-expressing cells binding to ICAM-1-coated surfaces by this compound.

Materials

-

96-well tissue culture plates

-

Recombinant Human ICAM-1

-

LFA-1-expressing cells (e.g., HL60 or peripheral blood lymphocytes)

-

Phosphate Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA)

-

Cell culture medium (e.g., DMEM or RPMI)

-

This compound

-

Crystal Violet solution (0.1% w/v in 200 mM MES, pH 6.0)

-

Acetic Acid (10% v/v)

-

Plate reader capable of measuring absorbance at 570 nm

Methods

-

Plate Coating:

-

Dilute recombinant human ICAM-1 to a final concentration of 1-5 µg/mL in PBS.

-

Add 100 µL of the diluted ICAM-1 solution to each well of a 96-well plate.

-

Incubate the plate for 2 hours at 37°C or overnight at 4°C.

-

-

Blocking:

-

Aspirate the ICAM-1 solution from the wells.

-

Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites.

-

Incubate for 1 hour at 37°C.

-

-

Cell Preparation:

-

Culture LFA-1-expressing cells (e.g., HL60) under standard conditions.

-

Harvest the cells and wash them with serum-free cell culture medium.

-

Resuspend the cells in serum-free medium to a final concentration of 1 x 10^6 cells/mL.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in serum-free medium.

-

Aspirate the blocking buffer from the ICAM-1 coated plate.

-

Add 50 µL of the diluted this compound to the appropriate wells. For control wells, add 50 µL of medium with vehicle (e.g., DMSO).

-

Add 50 µL of the cell suspension (1 x 10^6 cells/mL) to each well.

-

-

Adhesion Incubation:

-

Incubate the plate for 30-60 minutes at 37°C in a CO2 incubator to allow for cell adhesion.

-

-

Washing:

-

Gently wash the wells 2-3 times with 200 µL of PBS to remove non-adherent cells. The washing step is critical and should be performed carefully to avoid dislodging adherent cells.

-

-

Staining:

-

Add 100 µL of 0.1% crystal violet solution to each well.

-

Incubate for 10-20 minutes at room temperature.

-

Wash the wells thoroughly with water until the water runs clear.

-

-

Quantification:

-

Add 100 µL of 10% acetic acid to each well to solubilize the crystal violet stain.

-

Incubate for 10 minutes at room temperature on an orbital shaker.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis

-

Subtract the average absorbance of the blank wells (wells with no cells) from all other absorbance readings.

-

The percentage of adhesion inhibition can be calculated using the following formula:

-

Plot the % Inhibition against the log concentration of this compound to determine the IC50 value.

Visualizations

Signaling Pathway

Caption: LFA-1/ICAM-1 mediated cell adhesion and its inhibition by this compound.

Experimental Workflow

Caption: Workflow for the this compound cell adhesion assay.

References

Application Notes: Quantifying Leukocyte Adhesion Using RWJ 50271 in a Flow Cytometry-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukocyte adhesion to vascular endothelium is a critical process in the inflammatory response, immune surveillance, and various pathological conditions such as autoimmune diseases and atherosclerosis. This adhesion is primarily mediated by the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1, an integrin expressed on leukocytes) and Intercellular Adhesion Molecule-1 (ICAM-1), which is expressed on the surface of endothelial cells.[1][2][3] The small molecule RWJ 50271 is a selective, orally active inhibitor of the LFA-1/ICAM-1 interaction, making it a valuable tool for studying the mechanisms of leukocyte trafficking and for screening potential anti-inflammatory therapeutics.[4] this compound has been shown to inhibit the adhesion of LFA-1-expressing cells, such as the human promyelocytic leukemia cell line HL-60, to ICAM-1 with an IC50 of 5.0 μM.[4]

These application notes provide a detailed protocol for a flow cytometry-based leukocyte-endothelial cell adhesion assay to quantitatively assess the inhibitory activity of this compound.

Principle of the Assay

This assay quantifies the adhesion of a leukocyte population (e.g., HL-60 cells or primary leukocytes) to a monolayer of endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs). To facilitate adhesion, endothelial cells are first activated with a pro-inflammatory cytokine like Tumor Necrosis Factor-alpha (TNF-α), which upregulates the expression of ICAM-1 on their surface.[5][6]

The leukocyte population is labeled with a fluorescent dye (e.g., Calcein-AM or CFSE) for easy identification. These labeled leukocytes are then co-incubated with the endothelial cell monolayer in the presence of varying concentrations of this compound. Non-adherent leukocytes are washed away, and the co-culture is then detached, creating a single-cell suspension.

Flow cytometry is used to distinguish and count the two cell populations. Endothelial cells and leukocytes can be differentiated based on their intrinsic light scatter properties (Forward Scatter - FSC, and Side Scatter - SSC). The fluorescently labeled leukocytes that remain attached to the endothelial cells are identified as a distinct population. The inhibitory effect of this compound is determined by the reduction in the percentage of adherent leukocytes compared to an untreated control.

Key Applications

-

Screening of Anti-inflammatory Compounds: This assay provides a robust platform to screen for and characterize small molecules or biologics that inhibit the LFA-1/ICAM-1 interaction.

-

Mechanism of Action Studies: Elucidate the specific role of LFA-1/ICAM-1 in the adhesion of different leukocyte subsets to the endothelium.

-

Immunopharmacology: Investigate the cellular mechanisms of drugs targeting inflammatory and autoimmune diseases.

-

Drug Development: Evaluate the potency and efficacy of candidate drugs in a cell-based model that mimics a key step in the inflammatory cascade.

Data Presentation

Table 1: Dose-Response of this compound on HL-60 Adhesion to TNF-α-activated HUVECs

| This compound Concentration (µM) | Mean % Adhesion | Standard Deviation | % Inhibition |

| 0 (Vehicle Control) | 45.2 | 3.5 | 0 |

| 1 | 38.1 | 2.9 | 15.7 |

| 5 | 22.5 | 2.1 | 50.2 |

| 10 | 15.8 | 1.8 | 65.0 |

| 25 | 8.9 | 1.2 | 80.3 |

| 50 | 4.1 | 0.8 | 90.9 |

Note: Data are hypothetical and for illustrative purposes, based on the known IC50 of this compound.[4]

Table 2: Experimental Controls and Expected Outcomes

| Condition | Leukocytes | Endothelial Cells | Treatment | Expected Outcome | Rationale |

| Negative Control | Labeled HL-60 | Unstimulated HUVEC | Vehicle | Low Adhesion | Low basal expression of ICAM-1 on unstimulated endothelial cells. |

| Positive Control | Labeled HL-60 | TNF-α Stimulated HUVEC | Vehicle | High Adhesion | TNF-α upregulates ICAM-1, promoting maximal LFA-1-mediated adhesion.[5][6] |

| Test Article | Labeled HL-60 | TNF-α Stimulated HUVEC | This compound | Dose-dependent decrease in adhesion | Specific inhibition of the LFA-1/ICAM-1 interaction. |

| Antibody Block | Labeled HL-60 | TNF-α Stimulated HUVEC | Anti-LFA-1 or Anti-ICAM-1 Ab | Low Adhesion | Confirms that the observed adhesion is mediated by the LFA-1/ICAM-1 axis. |

Experimental Protocols

Protocol 1: Preparation of Endothelial Cell Monolayer

-

Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in Endothelial Growth Medium (EGM) supplemented with appropriate growth factors.

-

Seeding: Seed HUVECs into 24-well tissue culture plates at a density that will result in a confluent monolayer within 48-72 hours (e.g., 5 x 10^4 cells/well).

-

Stimulation (for activated conditions): 18-24 hours prior to the adhesion assay, replace the medium with fresh EGM containing a pro-inflammatory stimulus, such as TNF-α (10 ng/mL), to induce ICAM-1 expression. For negative controls, add fresh EGM without the stimulus.

-

Incubation: Incubate the plates at 37°C in a humidified atmosphere of 5% CO2.

Protocol 2: Preparation and Labeling of Leukocytes

-

Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Harvesting: On the day of the assay, harvest the HL-60 cells by centrifugation (300 x g for 5 minutes).

-

Washing: Wash the cell pellet once with sterile Phosphate Buffered Saline (PBS).

-

Labeling: Resuspend the cells in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL. Add a fluorescent dye such as Calcein-AM to a final concentration of 1 µM.

-

Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

-

Final Wash: After incubation, wash the labeled cells twice with complete RPMI-1640 medium to remove excess dye and resuspend in EGM for the adhesion assay.

Protocol 3: Adhesion Assay and Flow Cytometry Analysis

-

Preparation of Inhibitor Concentrations: Prepare serial dilutions of this compound in EGM at 2x the final desired concentrations.

-

Pre-incubation: Gently wash the HUVEC monolayers twice with pre-warmed PBS. Add 250 µL of the appropriate this compound dilution or vehicle control to each well. Incubate for 30 minutes at 37°C.

-

Co-incubation: Add 250 µL of the labeled HL-60 cell suspension (resuspended in EGM at 1 x 10^6 cells/mL) to each well of the HUVEC monolayer, resulting in a 1:1 mixture and the final inhibitor concentration.

-

Adhesion: Incubate the co-culture for 60 minutes at 37°C to allow for leukocyte adhesion.

-

Washing: Carefully remove the medium containing non-adherent cells by gentle aspiration. Wash the wells three times with 500 µL of pre-warmed PBS to remove any remaining non-adherent leukocytes.

-

Cell Detachment: Add 200 µL of a non-enzymatic cell dissociation solution (e.g., EDTA-based) to each well and incubate for 10-15 minutes at 37°C to detach both HUVECs and adherent HL-60 cells. Gently pipette up and down to ensure a single-cell suspension.

-

Sample Transfer: Transfer the cell suspension from each well to a labeled FACS tube.

-

Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. Set up dot plots to display Forward Scatter (FSC) versus Side Scatter (SSC) and a histogram or dot plot for the fluorescent channel used for leukocyte labeling (e.g., FITC for Calcein-AM).

-

Data Analysis and Gating:

-

First, use the FSC vs. SSC plot to gate on the total single-cell population, excluding debris and cell doublets.[1][7][8][9]

-

From the single-cell gate, create a new plot of FSC vs. the fluorescence channel (e.g., FITC).

-

Two distinct populations should be visible: a fluorescently negative population (HUVECs) and a fluorescently positive population (adherent HL-60 cells).

-

Gate on the fluorescently positive population to determine the number of adherent leukocytes.

-

Calculate the percentage of adhesion by dividing the number of adherent leukocytes by the total number of single cells acquired and multiplying by 100.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle-treated positive control.

-

Visualizations

Caption: Signaling pathway of LFA-1/ICAM-1 mediated leukocyte adhesion and inhibition by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Distinct roles for LFA-1 affinity regulation during T-cell adhesion, diapedesis, and interstitial migration in lymph nodes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. ashpublications.org [ashpublications.org]

- 7. researchgate.net [researchgate.net]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. Flow Cytometry Gating Strategy: Best Practices | KCAS Bio [kcasbio.com]

Application Notes and Protocols for RWJ 50271

For Researchers, Scientists, and Drug Development Professionals

Introduction

RWJ 50271 is a selective inhibitor of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1). This cell adhesion pathway plays a critical role in the immune response, including leukocyte trafficking, extravasation, and the formation of the immunological synapse. Dysregulation of the LFA-1/ICAM-1 interaction is implicated in various inflammatory and autoimmune diseases. These application notes provide detailed protocols for the preparation and storage of this compound solutions and its application in a cell-based adhesion assay.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₇F₃N₄O₂S | |

| Molecular Weight | 410.41 g/mol | |

| Appearance | White to off-white solid | |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO (230 mg/mL) | |

| CAS Number | 162112-37-0 |

Solution Preparation and Storage

Proper preparation and storage of this compound solutions are critical for maintaining its stability and efficacy in experimental settings.

Materials Required

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated pipettes and sterile tips

Preparation of Stock Solution (10 mM in DMSO)

-

Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

-

Weigh: Accurately weigh a specific amount of the powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.10 mg of this compound.

-

Dissolve: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.

-

Vortex: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (≤ 37°C) may be used to aid dissolution if necessary.

-

Aliquot: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions

It is recommended to perform serial dilutions of the DMSO stock solution in DMSO before diluting into aqueous buffers or cell culture media to prevent precipitation. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1% (v/v), to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Example Dilution Series:

To prepare a 10 µM working solution from a 10 mM stock:

-

Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of DMSO to get a 100 µM solution.

-

Further dilute this intermediate stock into your final aqueous buffer or cell culture medium. For example, add 10 µL of the 100 µM solution to 990 µL of medium for a final concentration of 1 µM.

Storage Conditions

Proper storage is essential to maintain the integrity of this compound.

| Form | Storage Temperature | Duration | Reference |

| Powder | -20°C | Up to 1 year | |

| DMSO Stock Solution | -20°C | Up to 6 months | |

| DMSO Stock Solution | 2-4°C | Up to 2 weeks |

Note: Avoid repeated freeze-thaw cycles of the stock solution.

Experimental Protocol: Cell Adhesion Assay

This protocol describes a method to evaluate the inhibitory effect of this compound on the adhesion of leukocytes (e.g., Jurkat cells, a human T lymphocyte cell line) to a monolayer of endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) or to plates coated with ICAM-1.

Materials Required

-

Jurkat cells

-

HUVECs (or recombinant human ICAM-1)

-

96-well flat-bottom tissue culture plates

-

Cell culture medium (e.g., RPMI-1640 for Jurkat, EGM-2 for HUVECs)

-

Fetal Bovine Serum (FBS)

-

Calcein-AM (or other fluorescent cell stain)

-

Phosphate Buffered Saline (PBS)

-

Tumor Necrosis Factor-alpha (TNF-α) (for HUVEC stimulation)

-

This compound

-

Fluorescence plate reader

Experimental Workflow

Caption: Workflow for the cell adhesion inhibition assay.

Detailed Protocol

-

Prepare HUVEC Monolayer:

-

Seed HUVECs into a 96-well flat-bottom plate at a density that will result in a confluent monolayer after 24-48 hours.

-

24 hours before the assay, stimulate the HUVECs with TNF-α (e.g., 10 ng/mL) to induce the expression of ICAM-1.

-

-

Label Jurkat Cells:

-

On the day of the assay, harvest Jurkat cells and wash them with serum-free medium.

-

Resuspend the cells at 1 x 10⁶ cells/mL in serum-free medium containing Calcein-AM (e.g., 5 µM).

-

Incubate for 30 minutes at 37°C, protected from light.

-

Wash the labeled cells twice with PBS to remove excess dye and resuspend in complete medium.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%.

-

In separate tubes, pre-incubate the labeled Jurkat cells (e.g., 2 x 10⁶ cells/mL) with the various concentrations of this compound or vehicle control (DMSO) for 30-60 minutes at 37°C.

-

-

Co-culture and Adhesion:

-

Carefully remove the medium from the stimulated HUVEC monolayer.

-

Add 100 µL of the pre-treated Jurkat cell suspension to each well (resulting in 2 x 10⁵ cells/well).

-

Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.

-

-

Washing and Quantification:

-

Gently wash the wells 2-3 times with warm PBS to remove non-adherent Jurkat cells. Be careful not to disturb the HUVEC monolayer.

-

After the final wash, add 100 µL of PBS to each well.

-

Measure the fluorescence in each well using a fluorescence plate reader with appropriate filters for Calcein-AM (Excitation: ~495 nm, Emission: ~515 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with HUVECs only).

-

Calculate the percentage of adhesion for each treatment relative to the vehicle control.

-

Plot the percentage of adhesion against the log concentration of this compound and determine the IC₅₀ value.

-

Signaling Pathway

This compound acts by directly inhibiting the binding of LFA-1 on leukocytes to ICAM-1 on target cells, such as endothelial cells or antigen-presenting cells. This interaction is a key step in a complex signaling cascade that mediates cell adhesion and subsequent immune responses.

Caption: Inhibition of the LFA-1/ICAM-1 signaling pathway by this compound.

Application Notes and Protocols for RWJ 50271 Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing RWJ 50271, a selective and orally active inhibitor of the Lymphocyte Function-Associated Antigen-1 (LFA-1)/Intercellular Adhesion Molecule-1 (ICAM-1) interaction, in in vitro cellular assays. The following sections detail recommended cell lines, experimental protocols, and expected outcomes based on the known mechanism of action of LFA-1/ICAM-1 inhibitors.

Recommended Cell Lines for this compound Experiments

The selection of an appropriate cell line is critical for the successful investigation of this compound's biological effects. Based on the literature, cell lines expressing LFA-1 (integrin αLβ2, also known as CD11a/CD18) are essential for studying the inhibitory action of this compound. The primary ligand for LFA-1 is ICAM-1 (CD54), and the interaction between these two molecules is crucial for leukocyte adhesion, migration, and immune synapse formation.

The following cell lines are recommended for experiments with this compound:

-

HL-60: A human promyelocytic leukemia cell line that expresses LFA-1. This compound has a known IC50 of 5.0 μM in HL-60 cells for the inhibition of LFA-1/ICAM-1-mediated cell adhesion[1]. This cell line is suitable for a wide range of assays, including cell adhesion, apoptosis, and cell cycle analysis.

-

Jurkat: An immortalized line of human T lymphocytes. These cells are widely used in immunology research and express high levels of LFA-1. They are an excellent model for studying T-cell adhesion, activation, and signaling pathways affected by LFA-1 inhibition.

-

K562: A human myelogenous leukemia cell line. While wild-type K562 cells may have variable LFA-1 expression, they are often used in studies of cell adhesion and cytotoxicity. For specific LFA-1-mediated adhesion studies, K562 cells transfected to express LFA-1 are recommended.

Additional cell lines that could be considered, depending on the research focus, include other hematopoietic cell lines such as Molt-3, Molt-4, and U937, which are known to express LFA-1[2]. The choice of cell line should be guided by the specific research question and the expression levels of LFA-1 and its ligands.

Quantitative Data Summary

Quantitative data for the effects of this compound are limited in publicly available literature. The most specific value identified is the IC50 for the inhibition of LFA-1/ICAM-1 mediated cell adhesion in HL-60 cells. Researchers are encouraged to perform dose-response studies to determine the optimal concentration of this compound for their specific experimental setup.

| Cell Line | Assay | Parameter | Value | Reference |

| HL-60 | Cell Adhesion | IC50 | 5.0 µM | [1] |

Data for other LFA-1 inhibitors, such as BIRT 377, can provide an indication of the expected range of effective concentrations and types of cellular responses. For instance, BIRT 377 inhibits LFA-1-mediated binding of SKW3 cells to immobilized ICAM-1 with an IC50 of 2.6 ± 0.5 µM[3].

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are general and may require optimization for specific cell lines and experimental conditions.

Cell Adhesion Assay

This assay measures the ability of this compound to inhibit the adhesion of LFA-1-expressing cells to a substrate coated with ICAM-1.

Materials:

-

Recommended cell line (e.g., HL-60, Jurkat)

-

Recombinant human ICAM-1/CD54 Fc Chimera

-

96-well tissue culture plates

-

This compound

-

Calcein-AM (or other fluorescent cell viability dye)

-

Assay buffer (e.g., RPMI 1640 with 20 mM HEPES)

-

Plate reader with fluorescence detection

Protocol:

-

Plate Coating:

-

Coat the wells of a 96-well plate with recombinant human ICAM-1 (e.g., 10 µg/mL in PBS) overnight at 4°C.

-

The following day, wash the wells three times with PBS to remove unbound ICAM-1.

-

Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.

-

Wash the wells three times with PBS.

-

-

Cell Preparation:

-

Culture the chosen cell line to the mid-log phase.

-

Harvest the cells and wash them once with serum-free medium.

-

Resuspend the cells in assay buffer at a concentration of 1 x 10^6 cells/mL.

-

Label the cells with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C.

-

Wash the cells twice with assay buffer to remove excess dye and resuspend in fresh assay buffer.

-

-

Inhibition Assay:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add 50 µL of the cell suspension to each well of the ICAM-1 coated plate.

-

Add 50 µL of the this compound dilutions (or vehicle control) to the respective wells.

-

Incubate the plate for 1-2 hours at 37°C in a humidified incubator.

-

-

Quantification:

-

Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.

-

Add 100 µL of assay buffer to each well.

-

Measure the fluorescence intensity using a plate reader (Excitation: 485 nm, Emission: 520 nm for Calcein-AM).

-

Calculate the percentage of adhesion for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of adhesion against the log of the this compound concentration.

-

Experimental Workflow for Cell Adhesion Assay

Figure 1. Workflow for the cell adhesion inhibition assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis in cells treated with this compound.

Materials:

-

Recommended cell line (e.g., HL-60, Jurkat)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment:

-

Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for 24-48 hours.

-

-

Cell Staining:

-

Harvest the cells by centrifugation (including the supernatant to collect any floating apoptotic cells).

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

Use FITC signal detector (FL1) for Annexin V and a phycoerythrin signal detector (FL2) for PI.

-

Gate on the cell population in a forward scatter versus side scatter plot to exclude debris.

-

Analyze the fluorescence to distinguish between:

-

Live cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

-

Figure 3. Simplified LFA-1 signaling pathway and the inhibitory action of this compound.

Logical Flow of LFA-1 Inhibition

Figure 4. Logical flow of the consequences of LFA-1 inhibition by this compound.

References

Application Notes and Protocols for Assessing the Effect of RWJ 50271 on Natural Killer Cell Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Natural Killer (NK) cells are a critical component of the innate immune system, playing a vital role in the elimination of malignant and virally infected cells.[1][2] Enhancing the cytotoxic function of NK cells is a promising strategy in cancer immunotherapy. These application notes provide a comprehensive overview and detailed protocols for evaluating the effect of a hypothetical small molecule, RWJ 50271, on NK cell cytotoxicity. The methodologies described are based on established and widely used assays in the field.

The primary mechanism of NK cell-mediated killing involves the release of cytotoxic granules containing perforin and granzymes at the immunological synapse formed with a target cell.[3][4] This process leads to the induction of apoptosis in the target cell.[3][5] NK cell activation is tightly regulated by a balance of signals from activating and inhibitory receptors on the NK cell surface.[6]

These protocols will focus on in vitro assays to determine the ability of this compound to modulate the cytotoxic activity of human NK cells against a susceptible target cell line.

Key Experimental Protocols

Two primary methods are detailed below: a flow cytometry-based cytotoxicity assay and the traditional chromium-51 release assay. The flow cytometry approach is often preferred for its safety (non-radioactive), speed, and the ability to gather multi-parameter data on a single-cell level.[7][8]

Protocol 1: Flow Cytometry-Based NK Cell Cytotoxicity Assay

This protocol describes a method to quantify the percentage of target cells killed by NK cells following treatment with this compound.[7][9]

Materials:

-

Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated NK cells.

-

Target Cells: K562 cell line (a human erythroleukemic line sensitive to NK cell-mediated lysis).

-

Test Compound: this compound (dissolved in a suitable solvent, e.g., DMSO).

-

Cell Staining:

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.

-

Equipment: Flow cytometer, centrifuge, incubator (37°C, 5% CO2), 96-well U-bottom plates.

Experimental Workflow:

Step-by-Step Procedure:

-

Target Cell Preparation:

-

Harvest K562 cells and wash them with PBS.

-

Resuspend the cells at 1 x 10^6 cells/mL in PBS.

-

Add the fluorescent labeling dye (e.g., CFSE at a final concentration of 0.15 µM) and incubate for 15 minutes at 37°C.[11]

-

Wash the labeled cells three times with complete culture medium to remove excess dye.

-

Resuspend the labeled target cells in complete medium at a concentration of 1 x 10^5 cells/mL.

-

-

Effector Cell Preparation and Treatment:

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation or use purified NK cells.

-

Resuspend effector cells in complete medium.

-

Prepare different concentrations of this compound and a vehicle control (e.g., DMSO).

-

Pre-treat the effector cells with the various concentrations of this compound or vehicle for a predetermined time (e.g., 1-4 hours) at 37°C.

-

-

Co-incubation:

-

Plate the labeled target cells (e.g., 1 x 10^4 cells in 100 µL) into a 96-well U-bottom plate.

-

Add the pre-treated effector cells to the wells at different Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1).[11]

-

Include control wells:

-

Target cells only (spontaneous death).

-

Target cells with untreated effector cells (baseline cytotoxicity).

-

-

Centrifuge the plate briefly to facilitate cell-cell contact and incubate for 2-4 hours at 37°C, 5% CO2.[11]

-

-

Staining and Data Acquisition:

-

After incubation, add the viability dye (e.g., 7-AAD) to each well and incubate for 15-20 minutes on ice in the dark.[11]

-

Acquire the samples on a flow cytometer.

-

-

Data Analysis:

-

Gate on the fluorescently labeled target cell population.

-

Within the target cell gate, determine the percentage of cells that are positive for the viability dye (dead cells).

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(% Dead Target Cells in Test Sample - % Spontaneous Dead Target Cells) / (100 - % Spontaneous Dead Target Cells)] x 100

-

Protocol 2: Chromium-51 Release Assay

This is the traditional "gold standard" method for measuring cytotoxicity.[1][2] It relies on the release of radioactive chromium-51 (⁵¹Cr) from lysed target cells.

Materials:

-

Effector and Target Cells: As in Protocol 1.

-

Test Compound: this compound.

-

Radioisotope: Sodium chromate (Na₂⁵¹CrO₄).

-

Scintillation Fluid and Counter.

-

Lysis Buffer: (e.g., 1% Triton X-100).

Experimental Procedure:

-

Target Cell Labeling:

-

Resuspend 1 x 10^6 K562 cells in 100 µL of medium.

-

Add 100 µCi of ⁵¹Cr and incubate for 1 hour at 37°C, mixing every 15 minutes.

-

Wash the labeled cells three times with a large volume of medium to remove unincorporated ⁵¹Cr.

-

Resuspend the cells at 1 x 10^5 cells/mL.

-

-

Assay Setup:

-

Follow the same steps for effector cell preparation and treatment with this compound as in Protocol 1.

-

In a 96-well plate, add 100 µL of labeled target cells per well.

-

Add 100 µL of treated or untreated effector cells at various E:T ratios.

-

Set up control wells:

-